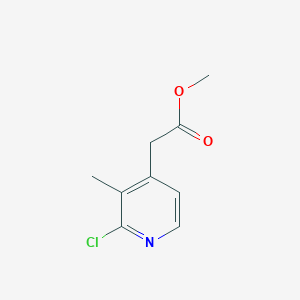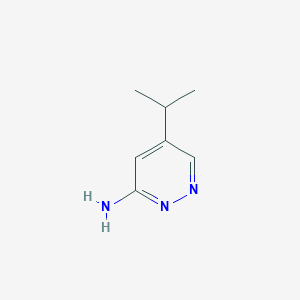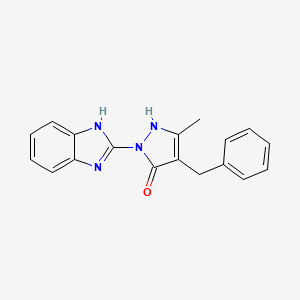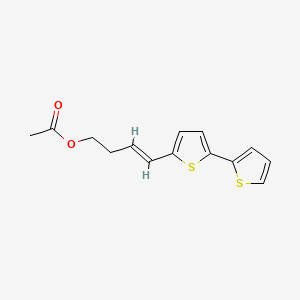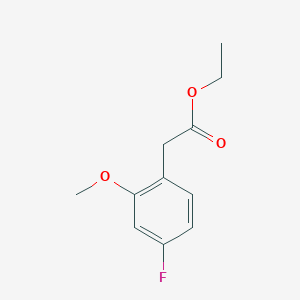
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a diethoxyphosphoryl group attached to an ethoxy and methoxy substituted ethane backbone, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of a palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The diethoxyphosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can also act as a chelating agent, binding to metal ions and altering their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonoacetate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Triethyl phosphonoacetate: Another related compound with distinct chemical properties and uses.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its versatility in various fields make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H21O5P |
|---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
1-(2-diethoxyphosphorylethoxy)-2-methoxyethane |
InChI |
InChI=1S/C9H21O5P/c1-4-13-15(10,14-5-2)9-8-12-7-6-11-3/h4-9H2,1-3H3 |
Clave InChI |
IANZYYMJJGTCBD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCOCCOC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
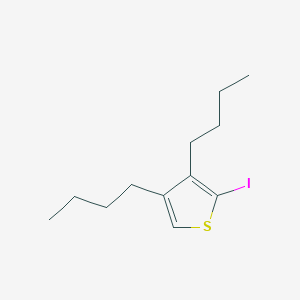

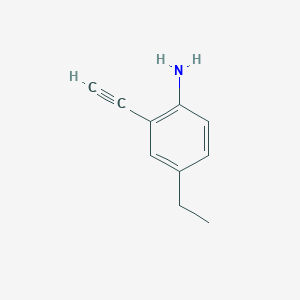
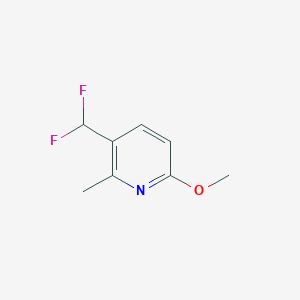
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
